5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
IBTOZNWXKGZETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Benzylation and Carboxylation Sequence
A patent detailing the synthesis of structurally analogous tetrahydroisoquinoline carboxylic acids provides a foundational framework for the target compound. The protocol involves three stages:
-
Benzylation : Reaction of 5-chloro-1,2,3,4-tetrahydroquinoline hydrochloride with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 0°C for 20 hours, achieving 86% yield of the intermediate 2-benzyl-5-chloro-1,2,3,4-tetrahydroquinoline.
-
Carboxylation : Treatment with butyllithium and carbon dioxide in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA), followed by acidification to yield 2-benzyl-5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride.
-
Hydrogenolysis : Catalytic hydrogenation using 5% palladium on carbon (Pd/C) under hydrogen pressure (1–4 atm) in methanol or ethanol with hydrochloric acid (HCl), resulting in 84–91% yield of the deprotected carboxylic acid.
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzylation | K₂CO₃, DMF, 0°C, 20 h | 86 | >95% |
| Carboxylation | BuLi, CO₂, THF/TMEDA, −78°C to RT | 89 | >98% |
| Hydrogenolysis | Pd/C, H₂ (1–4 atm), MeOH/HCl, 50–65°C | 91 | >99% |
Chemoenzymatic Deracemization for Enantiomeric Purity
A chemoenzymatic approach utilizing D-amino acid oxidase (DAAO) from Fusarium solani M-0718 enables the production of enantiopure (S)-tetrahydroquinoline carboxylic acids. While this method was demonstrated for 1- and 3-carboxyl derivatives, its applicability to 2-carboxyl analogs like the target compound is mechanistically plausible:
-
Kinetic Resolution : Racemic 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is treated with FsDAAO, selectively oxidizing the (R)-enantiomer to the imine, which is non-enzymatically reduced back to the racemate using ammonia-borane.
-
Deracemization : Iterative oxidation-reduction cycles drive the equilibrium toward the (S)-enantiomer, achieving >99% enantiomeric excess (ee) and 82% isolated yield in preparative-scale reactions.
Copper-Catalyzed One-Pot Tetrahydroquinoline Formation
The CuCl₂-mediated synthesis of tetrahydroquinoline skeletons from N-methyl-N-alkylanilines and vinyl ethers offers a streamlined route to the core structure. Adaptation for the target compound would require:
-
Ring Formation : Reaction of 4-chloro-N-methylaniline with butyl vinyl ether in the presence of CuCl₂ and tert-butyl hydroperoxide (TBHP) at room temperature.
-
Post-Functionalization : Subsequent carboxylation at the 2-position via Kolbe-Schmitt or directed ortho-metalation strategies.
Industrial-Scale Production and Supplier Data
Commercial suppliers such as Wuhan Yuxiang Medical Technology and Accela ChemBio offer 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid at scales up to 1 kg, with pricing ranging from $587–$675 per gram. While proprietary synthesis details are undisclosed, the involvement of palladium catalysis and high-pressure hydrogenation aligns with academic protocols.
Analytical Characterization and Quality Control
Critical quality attributes for the compound include:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: This can reduce the quinoline ring back to a tetrahydroquinoline ring.
Substitution: Commonly involves halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Neuroprotective Applications
One of the prominent applications of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is its role as a neuroprotective agent. The compound has been shown to act as a potent antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. This mechanism is crucial in the treatment of various neurodegenerative diseases and conditions such as:
- Cerebral ischemia
- Alzheimer's disease
- Huntington's disease
- Amyotrophic lateral sclerosis
- Neurotoxic injuries following strokes
The effectiveness of this compound in preventing neurotoxic damage highlights its potential in therapeutic interventions for chronic neurodegenerative diseases and acute neurological events .
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative activity of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid against various cancer cell lines. The compound exhibits inhibitory effects on mutant EGFR/BRAF pathways, which are pivotal in cancer proliferation. The following table summarizes the antiproliferative effects observed in different studies:
| Compound Variant | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Chloro Derivative A | Panc-1 (Pancreatic) | 0.12 | Significant EGFR inhibition |
| 5-Chloro Derivative B | MCF-7 (Breast) | 0.33 | Effective against hormone-responsive cancer |
| 5-Chloro Derivative C | HT-29 (Colon) | 0.54 | Moderate activity observed |
| 5-Chloro Derivative D | A-549 (Lung) | 0.78 | Lower potency compared to others |
These findings suggest that the compound may serve as a basis for developing new anticancer therapies targeting specific pathways involved in tumor growth .
Synthesis and Chemical Properties
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been explored through various chemical methods, including domino reactions that yield tetrahydroquinolines with diverse substitution patterns. Such synthetic versatility is crucial for tailoring the compound's properties for specific applications.
Synthesis Pathway Overview:
- Starting Materials : Appropriate precursors such as substituted phenyl derivatives.
- Reagents : Catalysts and solvents that facilitate cyclization and functional group transformations.
- Yield : High yields (up to 98%) have been reported for certain synthetic routes.
This flexibility allows researchers to optimize the compound for enhanced biological activity or reduced toxicity .
Potential Future Applications
Given its promising pharmacological profile, future research may explore additional applications of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in areas such as:
- Antimicrobial agents : Investigating its efficacy against bacterial infections.
- Pain management : Exploring its potential as an analgesic through modulation of neurotransmitter systems.
- Diabetes treatment : Examining its role in inhibiting AMP activated protein kinase pathways.
These potential applications underscore the importance of continued research into this compound's mechanisms and effects .
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydroquinoline Derivatives
CGP-61594
- Structure: (±)-trans-4-[2-(4-azidophenyl)acetylamino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
- Key Differences :
- Additional 7-chloro substituent and a bulky 4-azidophenylacetyl group at position 3.
- Higher molecular weight (434.27 g/mol) due to the azido group.
- Functional Impact: The azido group enhances binding affinity to glutamate receptors, but the dichloro substitution may reduce solubility compared to the mono-chloro parent compound .
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Hydrochloride
- Structure : Bromine replaces chlorine at position 6; hydrochloride salt form.
- Key Differences :
- Bromine’s larger atomic radius increases steric hindrance and polarizability.
- Molecular weight: 292.56 g/mol (vs. 211.65 g/mol for the target compound).
Isoquinoline and Quinoxaline Analogues
5-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
- Structure: Isoquinoline core with 5-chloro and 8-fluoro substituents.
- Key Differences: Isoquinoline’s nitrogen at position 2 (vs. Fluorine’s electronegativity enhances metabolic stability.
- Functional Impact : Improved bioavailability in CNS-targeting applications due to fluorine’s pharmacokinetic benefits .
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
- Structure: Quinoxaline core with a 3-oxo group and ethyl substituent.
- Key Differences: Quinoxaline’s dual nitrogen atoms enhance π-π stacking interactions. Oxo group increases acidity (pKa ~2.5 vs. ~4.5 for the target compound).
- Functional Impact : Superior enzyme inhibition in studies targeting dehydrogenases, attributed to the oxo group’s hydrogen-bonding capacity .
Chlorinated Quinolinecarboxylic Acids
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
- Structure: Non-saturated quinoline with 7-chloro, 6-fluoro, and 1-ethyl groups.
- Key Differences :
- Lack of tetrahydro saturation increases aromaticity and planarity.
- Ethyl group enhances lipophilicity (logP ~1.8 vs. ~0.9 for the target compound).
- Functional Impact : Broad-spectrum antibacterial activity due to enhanced membrane penetration .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. The compound can be synthesized starting from readily available precursors through cyclization and functionalization processes. The structural confirmation is usually performed using techniques such as NMR and mass spectrometry.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A-549 (lung cancer)
- HT-29 (colon cancer)
The compound exhibited significant inhibitory activity with IC50 values ranging from 29 nM to 78 nM across different cell lines. Notably, it demonstrated a greater antiproliferative effect compared to some reference compounds used in the studies .
The mechanism by which 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exerts its biological effects appears to involve the modulation of apoptotic pathways. It has been shown to increase the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This dual action promotes apoptosis in cancer cells .
Data Tables
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 33 | Apoptosis induction |
| A-549 | 48 | Pro-apoptotic protein modulation |
| HT-29 | 29 | Caspase activation |
Study 1: Anticancer Activity
In a comprehensive study published in ACS Omega, the compound was evaluated for its anticancer potential against various human cancer cell lines. The results indicated a substantial reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Study 2: Neuroprotective Properties
Another notable investigation focused on the neuroprotective effects of related tetrahydroquinoline derivatives. These compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Although this study did not focus exclusively on 5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, it provides insights into the broader category of tetrahydroquinolines and their potential in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves chlorination of a tetrahydroquinoline precursor. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used under controlled conditions to ensure regioselectivity . Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield in analogous quinoline derivatives, reducing reaction times and improving purity . Optimization should include monitoring reaction intermediates via HPLC or TLC to validate selectivity.
Q. How can the structural integrity of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar chlorinated quinolinecarboxylic acids . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., chlorine at C5 and carboxylic acid at C2).
- FT-IR : To confirm functional groups (C=O stretch of carboxylic acid at ~1700 cm⁻¹).
- Mass spectrometry : For molecular weight validation.
Q. What are the key stability considerations for handling and storing 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and light, as these can degrade the tetrahydroquinoline ring or carboxylic acid group . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation pathways, with HPLC monitoring for impurities.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the chlorine substituent in the biological activity of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?
- Methodological Answer :
- Synthetic Analogues : Prepare derivatives with substituents (e.g., F, Br) at C5 and compare bioactivity.
- Computational Modeling : Use DFT calculations to analyze electronic effects of chlorine on the carboxylic acid moiety and its interaction with biological targets .
- Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., bacterial DNA gyrase for antibacterial activity) and correlate with steric/electronic parameters .
Q. What experimental strategies resolve contradictions in reported bioactivity data for 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or compound purity.
- Standardized Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) and ensure >95% purity via recrystallization or preparative HPLC .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables.
Q. How can in vivo efficacy and pharmacokinetic profiles of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid be optimized?
- Methodological Answer :
- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance bioavailability .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450 interactions).
- Toxicity Screening : Conduct acute toxicity studies in rodent models, focusing on hepatic and renal endpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
